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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for monitoring

intracellular calcium dynamics in living cells. Its excitation and emission spectra in the red

range of the spectrum make it particularly advantageous for experiments where

autofluorescence from cellular components can be problematic. This single-wavelength

indicator exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, allowing

for the sensitive detection of calcium transients. These application notes provide a

comprehensive overview of Calcium Crimson's properties, a detailed protocol for its use in

live-cell imaging, and an example of its application in studying G-protein coupled receptor

(GPCR) signaling.

Properties of Calcium Crimson
A thorough understanding of the spectral and chemical properties of Calcium Crimson is

crucial for designing and executing successful live-cell imaging experiments. Key quantitative

data for this indicator are summarized in the table below for easy reference and comparison.
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Property Value Reference

Excitation Wavelength (Ca²⁺-

bound)
~589 nm

Emission Wavelength (Ca²⁺-

bound)
~609 nm

Dissociation Constant (Kd) for

Ca²⁺
~185 nM (in vitro)

Form
Cell-permeant acetoxymethyl

(AM) ester

Advantages

- Long-wavelength excitation

minimizes autofluorescence.-

High photostability compared

to some other visible light-

excitable indicators.- Suitable

for use in confocal microscopy

and flow cytometry.

Experimental Protocols
This section provides a detailed methodology for the preparation of reagents, loading of

Calcium Crimson AM into adherent cells, and subsequent live-cell imaging to monitor

intracellular calcium changes.

Reagent Preparation
Calcium Crimson AM Stock Solution (1 mM):

Prepare a 1 mM stock solution of Calcium Crimson AM in high-quality, anhydrous

dimethyl sulfoxide (DMSO).

To ensure complete dissolution, vortex the solution thoroughly.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store

the aliquots at -20°C, protected from light.
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Pluronic F-127 Stock Solution (20% w/v):

Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic AM

ester in aqueous media, preventing dye aggregation and facilitating its entry into cells.

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This solution can be

stored at room temperature.

Imaging Buffer (Hanks' Balanced Salt Solution - HBSS):

Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS)

supplemented with 20 mM HEPES to maintain a stable pH (7.2-7.4) during the

experiment. The buffer should contain calcium and magnesium to maintain cellular health.

Cell Loading Protocol
This protocol is optimized for loading Calcium Crimson AM into adherent cells cultured on

glass-bottom dishes or coverslips.

Cell Preparation:

Plate adherent cells on a glass-bottom dish or coverslip at an appropriate density to

achieve 70-80% confluency on the day of the experiment.

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5%

CO₂.

Preparation of Loading Solution (Final Concentration: 1-5 µM):

On the day of the experiment, prepare the Calcium Crimson AM loading solution. For a

final concentration of 2.5 µM in 2 mL of imaging buffer:

In a microcentrifuge tube, mix 5 µL of 1 mM Calcium Crimson AM stock solution with

an equal volume (5 µL) of 20% Pluronic F-127. Vortex vigorously to mix.

Add this mixture to 2 mL of pre-warmed (37°C) imaging buffer (HBSS with 20 mM

HEPES). Vortex again to ensure the dye is well-dispersed.
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Dye Loading:

Remove the culture medium from the cells and wash them once with pre-warmed imaging

buffer.

Add the freshly prepared Calcium Crimson AM loading solution to the cells.

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may

vary depending on the cell type and should be determined empirically.

Washing and De-esterification:

After incubation, remove the loading solution and wash the cells two to three times with

fresh, pre-warmed imaging buffer to remove any extracellular dye.

Incubate the cells for an additional 30 minutes in fresh imaging buffer at 37°C to allow for

the complete de-esterification of the AM ester by intracellular esterases. This step is

crucial for trapping the active, calcium-sensitive form of the dye within the cells.

Live Cell Imaging
Microscope Setup:

Place the dish containing the loaded cells on the stage of a fluorescence microscope

equipped for live-cell imaging with environmental control (37°C and 5% CO₂).

Use an appropriate filter set for Calcium Crimson. A 561 nm laser line can be used for

excitation, paired with a bandpass filter such as 586/14 nm. Emission can be collected

around 610 nm.

Image Acquisition:

Acquire a baseline fluorescence image of the resting cells.

To induce a calcium response, add the stimulus of interest (e.g., a GPCR agonist) to the

imaging buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/product/b163299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately begin acquiring a time-lapse series of images to capture the change in

fluorescence intensity over time. The acquisition rate should be adjusted based on the

expected kinetics of the calcium signal.

Data Analysis:

The change in intracellular calcium concentration is proportional to the change in the

fluorescence intensity of Calcium Crimson.

Select regions of interest (ROIs) corresponding to individual cells.

Measure the average fluorescence intensity within each ROI for each frame of the time-

lapse series.

Normalize the fluorescence intensity data by dividing the intensity at each time point (F) by

the baseline fluorescence intensity (F₀) to obtain the relative fluorescence change (F/F₀).

Application Example: Monitoring GPCR-Mediated
Calcium Release
Calcium Crimson is an excellent tool for studying signaling pathways that involve changes in

intracellular calcium, such as those initiated by the activation of G-protein coupled receptors

(GPCRs).

Signaling Pathway

Click to download full resolution via product page

Experimental Workflow

Click to download full resolution via product page

Conclusion
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Calcium Crimson is a valuable tool for live-cell imaging of intracellular calcium dynamics,

offering advantages in experiments where reducing autofluorescence is critical. The protocols

provided in these application notes offer a robust starting point for researchers to successfully

employ this indicator in their studies of calcium signaling. By following these detailed

methodologies, scientists and drug development professionals can obtain reliable and

reproducible data to further their understanding of the complex roles of calcium in cellular

physiology and disease.

To cite this document: BenchChem. [Application Notes and Protocols for Live Cell Imaging
Using Calcium Crimson]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163299#live-cell-imaging-protocol-using-calcium-
crimson]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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